molecular formula C14H16N4S B1409403 5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine CAS No. 1395492-68-8

5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine

Cat. No.: B1409403
CAS No.: 1395492-68-8
M. Wt: 272.37 g/mol
InChI Key: ZSDUAPGUFSLEFQ-UHFFFAOYSA-N
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Description

5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzimidazole ring fused with a thiazole ring, both of which are known for their significant biological and chemical properties. The presence of the tert-butyl group adds to its unique structural characteristics, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The thiazole ring is then introduced via cyclization reactions involving appropriate thioamide precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed .

Chemical Reactions Analysis

Types of Reactions

5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine is unique due to the combination of the benzimidazole and thiazole rings, along with the tert-butyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(3-tert-butylbenzimidazol-5-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4S/c1-14(2,3)18-8-17-10-5-4-9(6-11(10)18)12-7-16-13(15)19-12/h4-8H,1-3H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDUAPGUFSLEFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC2=C1C=C(C=C2)C3=CN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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